molecular formula C7H5N3O3 B3396014 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one CAS No. 89663-09-2

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one

Cat. No.: B3396014
CAS No.: 89663-09-2
M. Wt: 179.13 g/mol
InChI Key: CVJHTKZJNBUPEU-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Systems in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. Nitrogen-containing heterocycles are particularly prominent, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.com A 2014 analysis revealed that 59% of all FDA-approved drugs feature a nitrogen-containing heterocyclic ring. mdpi.com The unique arrangement of atoms within these rings imparts specific physicochemical properties that are crucial for their biological activity and material function.

Historical Perspective on Pyrido[3,4-d]pyridazine (B3350088) Derivatives in Academic Inquiry

The exploration of pyrido[3,4-d]pyridazine derivatives is not a recent endeavor. Early academic interest can be traced back to at least 1972, with research focusing on the synthesis of various derivatives of the pyrido[3,4-d]pyridazine ring system. unm.edu This foundational work was driven by the biological activity observed in isomeric structures like pyrido[2,3-d]pyridazines, prompting a deeper investigation into the potential of the [3,4-d] fused system. unm.edu However, despite this early interest, pyrido[3,4-d]pyridazines have been described as relatively rare chemicals, with research efforts being somewhat scattered. mdpi.com More recent reviews, such as a comprehensive 2022 article on synthetic pathways, have aimed to consolidate the existing knowledge and spur further investigation into this promising scaffold. mdpi.com

Unique Structural Features and Electronic Properties of the 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one Core

The this compound core possesses a unique amalgamation of a pyridine (B92270) ring fused to a pyridazine (B1198779) ring, with hydroxyl and carbonyl functional groups. This arrangement leads to a distinct electronic landscape. The pyridazine ring itself is characterized by its weak basicity and a high dipole moment, which facilitates π-π stacking interactions and robust hydrogen-bonding capabilities. nih.gov These properties are critical in molecular recognition and can influence a molecule's interaction with biological targets. nih.gov

The presence of hydroxyl groups at the 1 and 6 positions, along with the carbonyl group at the 4-position, introduces the potential for tautomerism. The molecule can exist in different isomeric forms, with the keto-enol tautomerism being a key consideration. Spectroscopic studies, including 1H, 13C, and 15N NMR, on analogous pyridopyridazinone structures have shown that the predominant tautomeric form can be influenced by the solvent environment, with the keto form often being favored in polar solvents. mdpi.com The specific tautomeric equilibrium of this compound would be a critical factor in determining its chemical reactivity and biological interactions.

A recent study in March 2025 on a closely related compound, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, provided valuable insights through single-crystal X-ray diffraction analysis, confirming its structure and revealing the potential for solvatomorphism—the ability of a substance to crystallize in different forms from different solvents. nih.gov

Overview of Research Approaches Applied to Related Pyridazine-Containing Scaffolds

The study of pyridazine-containing scaffolds employs a variety of research methodologies. Synthetic approaches are diverse and can involve building the fused ring system from either pyridine, pyridazine, or other heterocyclic precursors. mdpi.com Common synthetic strategies include:

Condensation Reactions: These are frequently used to form the pyridazine ring. For instance, the condensation of a suitable dicarbonyl compound with hydrazine (B178648) is a classic method for pyridazine synthesis. researchgate.net

Cycloaddition Reactions: Diels-Alder reactions, particularly inverse electron demand Diels-Alder reactions, have been utilized to construct the pyridazine ring with high regiocontrol. organic-chemistry.org

Cross-Coupling Reactions: Modern cross-coupling methods are employed to functionalize the pyridazine scaffold, allowing for the introduction of a wide range of substituents.

Characterization of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to elucidate their structures. researchgate.net For crystalline compounds, single-crystal X-ray diffraction provides definitive structural information. nih.gov Computational methods, such as molecular docking and dynamics, are also increasingly used to predict and understand the interactions of these molecules with biological targets. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-2-10(13)3-5(4)7(12)9-8-6/h1-3,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHTKZJNBUPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C2C1=C(N=NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321867
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
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Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89663-09-2
Record name NSC382576
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One

Classical Multi-Step Synthetic Routes

The traditional synthesis of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one and its analogs often involves multi-step sequences that rely on the construction of the bicyclic ring system from appropriately substituted pyridine (B92270) or pyridazine (B1198779) precursors.

Starting Material Precursors and Their Derivatization

The synthesis of the pyrido[3,4-d]pyridazine (B3350088) core often commences with substituted pyridines or pyridazines. For instance, a common strategy involves the use of pyridine derivatives that are subsequently elaborated to form the fused pyridazinone ring. One of the early approaches to pyridopyridazines involved the Widman-Stoermer cinnoline (B1195905) synthesis, which utilizes a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines. mdpi.com Another strategy starts from N-protected 3-pyridone-4-acetate derivatives. mdpi.com

In a different approach, the synthesis can begin with pyridazine precursors. For example, 4-methyl pyridazine-6-one has been used as a starting material, which undergoes condensation of the methyl group with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate. mdpi.comresearchgate.net Similarly, 4,6-dichloropyridazine-3-carboxylate has been converted to a dihydroxypyridopyridazine through a series of reactions including nucleophilic substitution and cyclocondensation. researchgate.net

Key Cyclization Reactions and Reaction Intermediates

A crucial step in the synthesis of the pyrido[3,4-d]pyridazin-4-one scaffold is the cyclization reaction that forms the pyridazinone ring. This is often achieved by the condensation of a suitable precursor with hydrazine (B178648) or its derivatives. For instance, a γ-keto acid can be cyclized with hydrazine hydrate (B1144303) to form a dihydropyridazinone. raco.cat

In one documented synthesis of a related dihydroxypyridopyridazine, the key cyclocondensation step involved treating a diester intermediate with ammonia (B1221849) in methanol (B129727). researchgate.net Another key reaction is the Borsche cinnoline synthesis, which has been applied to acyl-substituted pyridines to yield pyridopyridazinone analogs. researchgate.net

Reaction intermediates play a pivotal role in these synthetic sequences. For example, in the synthesis starting from 4-methyl pyridazine-6-one, an enamine is a key intermediate that subsequently reacts to form the bicyclic system. mdpi.comresearchgate.net Hydrazones are also common intermediates, formed from the reaction of carbonyl compounds with hydrazine, which then undergo intramolecular cyclization. uminho.pt

Functional Group Interconversions and Protective Group Strategies

Functional group interconversions are essential for elaborating the pyrido[3,4-d]pyridazine core and introducing the desired substituents. For example, chloro groups on the heterocyclic scaffold are versatile handles for introducing other functionalities through nucleophilic substitution reactions. mdpi.comunm.edu These chloro derivatives can be prepared by treating the corresponding pyridazinone with reagents like phosphorus oxychloride. mdpi.comnih.gov

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of catalytic methods and the application of green chemistry principles in the synthesis of pyridazinone derivatives.

Catalytic Methods for Pyrido[3,4-d]pyridazin-4-one Formation

While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, the broader field of pyridazine and pyridopyridazine (B8481360) synthesis has seen the application of catalysis. For example, ruthenium and palladium catalysts have been used in pyridazine synthesis from various starting materials. liberty.edu Suzuki arylation, a palladium-catalyzed cross-coupling reaction, has been used to introduce aryl groups onto a brominated pyridopyridazine derivative. researchgate.net These examples highlight the potential for developing catalytic routes to the target compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of pyridazinone synthesis, several green approaches have been reported. These include the use of microwave irradiation to accelerate reactions and improve yields, often in one-pot, multi-component reactions. ekb.egnih.govresearchgate.net The use of grinding as a solvent-free reaction condition is another green technique that has been successfully applied. ekb.eg

While the direct application of these green methods to the synthesis of this compound is not explicitly detailed in the search results, the successful synthesis of other pyridazinone derivatives using these techniques suggests a promising avenue for future research. ekb.eg The development of such methods would offer a more sustainable alternative to traditional multi-step syntheses.

Flow Chemistry and Continuous Synthesis Techniques

The application of flow chemistry to the synthesis of nitrogen-containing heterocycles has gained significant traction due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety profiles, particularly when dealing with hazardous reagents or exothermic reactions, and greater scalability and reproducibility. nih.gov While a dedicated flow synthesis for this compound has not been extensively reported, the synthesis of analogous heterocyclic systems, such as pyrazoles, indazoles, and triazolo[4,5-c]pyridines, under continuous-flow conditions provides a strong precedent for its potential application. nih.govrsc.org

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing reaction outcomes. nih.gov For instance, the generation of unstable intermediates like diazonium salts, which can be involved in the synthesis of pyridazinone rings through methods like the Japp-Klingemann reaction, is significantly safer in a continuous-flow setup. rsc.orgresearchgate.net The small reaction volumes within microreactors mitigate the risks associated with the accumulation of hazardous intermediates. rsc.org

A potential continuous-flow process for a key synthetic step, such as a cyclocondensation to form the pyridazinone ring, could involve pumping streams of the precursor molecules through a heated and pressurized reactor. This approach could lead to significantly reduced reaction times and improved yields compared to batch methods. youtube.com The development of such a process would be a significant step towards a more efficient and scalable production of this compound.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the target compound. For the synthesis of this compound, this would typically involve a systematic investigation of various reaction parameters for the key bond-forming steps.

A plausible synthetic route to a dihydroxypyridopyridazine involves the cyclocondensation of a suitably substituted pyridazine or pyridine precursor. For example, a related dihydroxypyridopyridazine has been synthesized through the cyclocondensation of a diester intermediate with ammonia in methanol. mdpi.comresearchgate.net The optimization of such a reaction would involve screening different solvents, bases, temperatures, and reaction times.

The choice of solvent can significantly influence the reaction rate and yield. Polar protic solvents like methanol or ethanol (B145695) are often employed for cyclocondensation reactions. The temperature is another crucial parameter; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature is essential for maximizing the yield of the desired product.

The following table illustrates a hypothetical optimization study for a key cyclocondensation step in the synthesis of a dihydroxypyridopyridazinone, showcasing the effect of varying reaction parameters on the product yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1MethanolAmmonia801265
2EthanolAmmonia801262
3MethanolSodium Methoxide80875
4MethanolAmmonia100870
5DioxaneAmmonia1001255

This table is illustrative and based on general principles of reaction optimization for similar heterocyclic syntheses.

Further yield enhancement could be achieved through the use of catalysts or by employing microwave-assisted synthesis, which has been shown to accelerate many organic reactions.

Stereochemical Control and Regioselectivity in this compound Synthesis

The concepts of stereochemical control and regioselectivity are paramount in the synthesis of complex molecules like this compound to ensure the formation of the correct isomer.

Regioselectivity refers to the control of the region of a molecule where a chemical reaction occurs. In the context of synthesizing the pyrido[3,4-d]pyridazine core, regioselectivity is crucial for obtaining the desired arrangement of atoms in the fused ring system. Several synthetic strategies for pyridazinones, such as the Widman-Stoermer synthesis and the Japp-Klingemann reaction, can be tailored to favor the formation of a specific regioisomer. mdpi.comresearchgate.net For instance, the choice of starting materials and reaction conditions in a hetero-Diels-Alder reaction can direct the cycloaddition to yield the desired pyridopyridazinone skeleton. researchgate.net

A documented synthesis of a dihydroxypyridopyridazine derivative involved the regioselective nucleophilic substitution at the 4-position of a 4,6-dichloropyridazine-3-carboxylate. mdpi.comresearchgate.net This selectivity is a key step in building the correct framework for subsequent cyclization. Furthermore, the tautomerism of the hydroxyl groups on the pyridopyridazinone ring represents a form of regioselectivity, with studies on analogous compounds indicating that the keto tautomer is often the predominant form in polar solvents. mdpi.comresearchgate.net

Stereochemical control , which governs the spatial arrangement of atoms, would be particularly relevant if chiral centers were present in the substituents of the main ring. While the parent this compound is achiral, the introduction of chiral substituents would necessitate the use of stereoselective synthetic methods to obtain a single enantiomer or diastereomer. This could be achieved through the use of chiral catalysts, auxiliaries, or starting materials. For example, diastereoselective Diels-Alder reactions have been used to synthesize partially reduced pyridopyridazine systems with high stereocontrol.

The table below summarizes different synthetic approaches to the pyridopyridazinone core and their implications for regioselectivity.

Synthetic MethodKey PrecursorsRegiochemical OutcomeCitation
Widman-Stoermer Synthesis4-Acetyl-3-aminopyridineForms the pyrido[3,4-c]pyridazine-4-one skeleton. researchgate.net
Japp-Klingemann Reaction2-Chloro-3-aminopyridine diazonium salt and an active methylene (B1212753) compoundLeads to substituted pyridopyridazinones with control over substituent placement. mdpi.com
CyclocondensationSubstituted pyridazine diester and ammoniaCyclization to form the dihydroxypyridopyridazine ring system. mdpi.comresearchgate.net
Hetero-Diels-Alder Reaction2-Vinylpyridine and an azo derivative[4+2] cycloaddition to form the pyridopyridazine core. researchgate.net

Chemical Reactivity and Transformations of 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One

Electrophilic Aromatic Substitution Reactions on the Pyrido[3,4-d]pyridazine (B3350088) System

The pyrido[3,4-d]pyridazine nucleus is generally considered an electron-deficient system, which typically deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups, such as the hydroxyl groups in 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one, can facilitate such reactions. These substitutions are expected to occur on the pyridinone ring, which is rendered more electron-rich by the tautomeric equilibrium with its dihydroxy form.

Research on related structures provides insight into this reactivity. For instance, a dihydroxypyridopyridazine derivative has been successfully subjected to bromination, yielding a trishalogenated product. mdpi.comresearchgate.net This indicates that despite the inherent electron deficiency of the pyridine (B92270) ring, electrophilic attack is possible. Nitration has also been demonstrated on related, though more complex, pyridoacridine systems, suggesting that with strong electrophiles, substitution can be achieved. nih.govresearchgate.net The directing effects of the existing substituents are paramount in determining the position of substitution.

Table 1: Examples of Electrophilic Substitution on Related Pyridopyridazine (B8481360) Systems

Starting Material Reagent(s) Product Reaction Type Reference
Dihydroxypyridopyridazine (analogue) Bromine Trishalogenated pyridopyridazine Bromination mdpi.com, researchgate.net

Nucleophilic Additions and Substitutions Involving the this compound Core

Nucleophilic substitution is a key transformation for the functionalization of the pyrido[3,4-d]pyridazine scaffold. The electron-deficient nature of the ring system makes it susceptible to attack by nucleophiles, particularly when suitable leaving groups are present. The hydroxyl groups of the title compound can be converted into better leaving groups, for example, by chlorination with phosphoryl chloride (POCl₃) to yield chloro derivatives. mdpi.com

Studies on 1,4-dichloropyrido[3,4-d]pyridazine have shown that these chloro groups can be readily displaced by a variety of nucleophiles. unm.edu Reactions with sulfur nucleophiles like thiourea (B124793) (followed by hydrolysis) and thiophenols have been reported to yield dithiones and bis(arylthio) derivatives, respectively. unm.edu Similarly, nitrogen nucleophiles such as substituted anilines and alkylamines react to give di-substituted or mono-substituted products. unm.edu The regioselectivity of these substitutions can sometimes be controlled; in one instance of a di-bromo-chloro pyridopyridazine, nucleophilic attack by amines occurred selectively at positions 3 and 8 before substitution at position 6. mdpi.comresearchgate.net

Table 2: Nucleophilic Substitution Reactions on Pyrido[3,4-d]pyridazine Derivatives

Substrate Nucleophile Product Comments Reference
1,4-Dichloropyrido[3,4-d]pyridazine Thiourea / Hydrolysis Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dithione Formation of dithione unm.edu
1,4-Dichloropyrido[3,4-d]pyridazine Substituted Thiophenols 1,4-Bis(arylthio)pyrido[3,4-d]pyridazines Displacement of both chloro groups unm.edu
1,4-Dichloropyrido[3,4-d]pyridazine Substituted Anilines 1,4-Bis(anilino)pyrido[3,4-d]pyridazines Full substitution unm.edu
1,4-Dichloropyrido[3,4-d]pyridazine Alkylamines 1(4)-Chloro-4(1)-alkylaminopyrido[3,4-d]pyridazine Mono-substitution observed unm.edu

Redox Chemistry and Aromaticity Considerations

Redox reactions involve the transfer of electrons, leading to a change in the oxidation states of the atoms. wikipedia.orglibretexts.org The this compound system can participate in redox chemistry in several ways. The electron-rich nature of the dihydroxy-substituted ring suggests potential antioxidant activity through the donation of hydrogen atoms or electrons.

A key aspect of the system's chemistry is the establishment of aromaticity. Syntheses of pyridopyridazines often involve an oxidation step to aromatize a partially saturated intermediate, highlighting the thermodynamic stability of the aromatic fused-ring system. mdpi.com For instance, a tetrahydropyridopyridazinone can be oxidized with bromine in acetic acid to furnish the aromatic pyridopyridazinone. mdpi.com

The compound exists in a tautomeric equilibrium between the 1,6-dihydroxy form and the 1,6-dione form, with the this compound keto-enol form being a significant contributor. This tautomerism influences the aromaticity and reactivity of the molecule. The keto form disrupts the aromaticity of the pyridazinone ring but is often the more stable tautomer in pyridazinone systems. researchgate.net Furthermore, redox processes can occur at the pyridazine (B1198779) nitrogen atoms, which can be oxidized to form N-oxides, a common reaction for nitrogen heterocycles that can alter the electronic properties and subsequent reactivity of the ring system.

Functionalization of Hydroxyl and Carbonyl Groups

The hydroxyl and carbonyl groups are primary sites for derivatization. General methods for the site-selective functionalization of hydroxyl groups, such as those used in carbohydrate chemistry, can be applied. researchgate.netnih.gov These transformations include:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ether derivatives.

O-Acylation/Esterification: Treatment with acid chlorides or anhydrides to yield esters. nih.gov

O-Silylation: Protection of the hydroxyl groups with silylating agents like TBDMS-Cl. researchgate.net

The carbonyl group at position 4 exhibits typical ketone reactivity, although its reactivity is modulated by the adjacent amide functionality within the pyridazinone ring. A crucial transformation is its conversion to a reactive chloro group using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.com This conversion of the pyridazinone to a chloropyridazine is a gateway to a wide array of nucleophilic substitution reactions, as discussed in section 3.2.

Rearrangement Reactions and Ring Transformations

The pyrido[3,4-d]pyridazine core can undergo rearrangement and ring transformation reactions, leading to the formation of other heterocyclic systems. A notable example involves the conversion of a chloropyridopyridazinone to a hydrazino derivative by reacting it with hydrazine (B178648). unm.edu This hydrazinopyridopyridazinone serves as a versatile intermediate. Subsequent treatment with nitrous acid leads to intramolecular cyclization, forming a fused tetrazole ring and yielding a 6-hydroxypyrido[3,4-d]-tetrazolo[1,5-b]pyridazine. unm.edu Alternatively, reaction with diethoxymethyl acetate (B1210297) affords a fused triazole ring, resulting in a 6-hydroxypyrido[3,4-d]-s-triazolo[4,3-b]pyridazine. unm.edu

These transformations demonstrate the utility of the pyrido[3,4-d]pyridazine scaffold as a building block for constructing more complex, polycyclic heterocyclic systems. There is also potential for ring-opening and re-closure mechanisms, such as the SN(ANRORC) mechanism observed in other pyridazine systems when treated with strong bases like potassium amide, although this has not been specifically documented for the title compound. wur.nl

Table 3: Ring Transformation Reactions from Pyrido[3,4-d]pyridazine Derivatives

Starting Material Reagent(s) Product Transformation Type Reference
4-Hydrazinopyrido[3,4-d]pyridazine-1(2H)-one Nitrous Acid 6-Hydroxypyrido[3,4-d]-tetrazolo[1,5-b]pyridazine Annulation of a tetrazole ring unm.edu

Advanced Spectroscopic and Structural Elucidation of 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the proton and carbon framework and their connectivity.

Given the structure of this compound, the ¹H NMR spectrum, likely recorded in a solvent such as DMSO-d₆ to ensure solubility and observation of exchangeable protons, would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the hydroxyl protons. The chemical shifts of the carbonyl carbons in the pyridazinone ring are typically observed in the range of 160.9–162.5 ppm. The specific chemical shifts would be influenced by the electronic effects of the hydroxyl and carbonyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆. (Note: These are predicted values based on known substituent effects and data from similar heterocyclic systems. Actual experimental values may vary.)

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~155.0
C3--
C4-~161.0
C4a-~120.0
C58.0-8.2 (d)~115.0
C6-~160.0
C77.2-7.4 (d)~135.0
C8a-~145.0
1-OH10.0-12.0 (br s)-
6-OH9.0-11.0 (br s)-
NH11.0-13.0 (br s)-

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the title compound, a cross-peak between the protons at C5 and C7 would confirm their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the carbon signals for C5 and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar molecule like this, NOESY is less critical for stereochemistry but can provide through-space correlations that support the assignments, for example, between protons on adjacent rings.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, which has multiple hydrogen bond donors and acceptors, ssNMR would be particularly useful for studying polymorphism—the existence of different crystal forms. Different polymorphs would exhibit distinct chemical shifts and cross-polarization dynamics due to variations in molecular packing and intermolecular hydrogen bonding. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, allowing for the identification of different crystalline or amorphous forms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For C₇H₅N₃O₃, the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

The fragmentation pathways of pyridazinone and related dihydropyridine derivatives in mass spectrometry are influenced by the substituents and the core ring structure. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. Common fragmentation patterns for such heterocyclic systems often involve the loss of small, stable molecules like CO, N₂, and HCN. The fragmentation of dihydropyridine nuclei often shows a main fragment at m/z 252 after silylation, though this specific derivatization may not be necessary for the title compound. A plausible fragmentation pathway could involve initial cleavage of the pyridazinone ring, followed by subsequent losses from the pyridine ring.

Table 2: Predicted HRMS Data and Plausible Fragments for this compound.

IonFormulaCalculated m/z
[M+H]⁺C₇H₆N₃O₃⁺180.0358
[M-CO+H]⁺C₆H₆N₃O₂⁺152.0410
[M-N₂H+H]⁺C₇H₅O₃⁺149.0239

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the 1,6-dihydropyridazine ring was found to be essentially planar. It is expected that the pyridopyridazinone core of the title compound would also be largely planar.

Table 3: Expected Crystallographic Parameters and Structural Features. (Based on data from analogous pyridazinone crystal structures.)

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond LengthsC=O (~1.23 Å), C-N (~1.37 Å), N-N (~1.39 Å), C-O (~1.36 Å)
Hydrogen BondingExtensive N-H···O, O-H···N, and O-H···O interactions
Supramolecular StructureFormation of dimers, chains, or sheets
π-π StackingLikely present between aromatic rings

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. The vibrational spectra of this compound would be characterized by absorption bands corresponding to its key structural motifs. In related pyrrolopyridazine systems, characteristic absorption bands in the FT-IR spectrum around 3248 and 3331 cm⁻¹ indicate the presence of -NH- and -NH₂ groups.

O-H and N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹ in the FT-IR spectrum would be indicative of the O-H and N-H stretching vibrations, with the broadening resulting from hydrogen bonding.

C=O Stretching: A strong absorption band between 1650 and 1680 cm⁻¹ would be characteristic of the carbonyl group of the pyridazinone ring. The exact position would be sensitive to hydrogen bonding.

C=C and C=N Stretching: Vibrations associated with the aromatic pyridine and pyridazinone rings would appear in the 1600-1400 cm⁻¹ region.

Ring Vibrations: The FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the fused ring system, which are often weak in the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch (H-bonded)3400-3200 (broad)Weak
N-H stretch (H-bonded)3300-3100 (broad)Weak
C=O stretch1680-1650 (strong)Medium
C=C/C=N stretch (aromatic)1610, 1550, 1480 (medium)Strong
Ring breathing modes-1000-800 (strong)

Electronic Circular Dichroism (ECD) for Chiral Derivatives of this compound

Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Visible spectroscopy that measures the differential absorption of left and right circularly polarized light. It is an essential tool for studying chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit an ECD spectrum.

However, if a chiral center were introduced into the molecule, for example, by derivatizing one of the hydroxyl groups with a chiral substituent (e.g., a sugar moiety or a chiral alkyl chain), the resulting diastereomers or enantiomers would be ECD active. The ECD spectrum could then be used to determine the absolute configuration of the chiral derivative. The spectrum arises from the electronic transitions of the chromophoric pyridopyridazinone core being perturbed by the chiral environment. The appearance of Cotton effects (positive or negative peaks) in the ECD spectrum, corresponding to the absorption bands in the UV-Vis spectrum, would allow for stereochemical assignment, often through comparison with theoretical ECD spectra calculated using quantum chemical methods. The interaction of achiral pyridino-containing hosts with chiral guests has been shown to induce circular dichroism, demonstrating the sensitivity of the technique to chiral environments.

Computational and Theoretical Investigations of 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.net By approximating the complex many-electron wavefunction with the much simpler electron density, DFT provides a balance between computational cost and accuracy, making it well-suited for the study of medium-sized organic molecules like 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyridazine (B1198779) and pyridine (B92270) rings, as well as the hydroxyl oxygen atoms. Conversely, the LUMO is likely to be distributed over the electron-deficient carbonyl group and the heterocyclic rings.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrido[3,4-d]pyridazine (B3350088) Derivative (Calculated using DFT)

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: The values in this table are representative examples based on typical DFT calculations for similar heterocyclic systems and are for illustrative purposes.

Reactivity Predictions and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (usually blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the pyridine ring. The hydrogen atoms of the hydroxyl groups and the regions around the carbon atoms of the carbonyl group would exhibit positive potential. This information is critical for predicting how the molecule will interact with other reagents.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis absorption)

DFT calculations can also be employed to predict various spectroscopic properties, which can aid in the characterization and identification of the compound. mdpi.com

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. By comparing the calculated shifts with experimental data, the structure of the synthesized molecule can be confirmed. nih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λ_max) can be compared with experimental spectra to understand the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for a Pyrido[3,4-d]pyridazine Derivative

SpectroscopyParameterPredicted Value
¹³C NMRCarbonyl C~160-170 ppm
¹H NMROH protons~9-11 ppm
UV-Visλ_max~300-350 nm

Note: These are illustrative values based on general knowledge of similar compounds and are not from direct calculations on this compound.

Conformational Analysis and Tautomerism Studies of this compound

The presence of hydroxyl groups and the pyridazinone ring in this compound suggests the possibility of conformational isomers and tautomers. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers and tautomeric forms. nih.gov

For instance, the molecule can exist in different tautomeric forms, such as the keto-enol and lactam-lactim forms. DFT calculations can determine the relative energies of these tautomers, providing insight into which form is likely to predominate under different conditions. A study on a similar pyrido[3,4-d]pyridazine derivative showed that the molecule exists in its amide-imidic acid tautomeric form. nih.gov

Reaction Mechanism Modeling for Synthesis and Derivatization

Computational modeling can be instrumental in understanding the mechanisms of chemical reactions involved in the synthesis and derivatization of this compound. By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energies for different steps can be determined. This information can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes. For example, modeling the cyclization step in the formation of the pyridopyridazine (B8481360) ring system can provide valuable insights into the reaction mechanism.

Mechanistic Investigations of Molecular Interactions Involving 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One

In Vitro Enzyme Inhibition and Activation Mechanisms

No specific data is available for 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one.

Binding Site Characterization (e.g., competitive, non-competitive inhibition)

Information not found in the current literature.

Kinetic Parameters (e.g., K_i, IC_50) and Their Interpretation

Information not found in the current literature.

Conformational Changes Induced by this compound Binding

Information not found in the current literature.

Receptor Binding and Activation/Antagonism Mechanisms at a Molecular Level

No specific data is available for this compound.

Ligand-Receptor Interaction Mapping through Mutagenesis Studies

Information not found in the current literature.

Biophysical Characterization of Binding Events (e.g., ITC, SPR)

Information not found in the current literature.

Nucleic Acid Binding and Intercalation Mechanisms

Currently, there is a lack of publicly available scientific literature and research data specifically investigating the nucleic acid binding and intercalation mechanisms of this compound. Studies detailing how this specific compound may interact directly with DNA or RNA, either through intercalation between base pairs or other binding modes, have not been reported.

Modulation of Protein-Protein Interactions

Direct evidence from scientific studies on the modulation of protein-protein interactions by this compound is not available in the current body of literature. While research into its derivatives points towards the inhibition of enzymes involved in protein modification, this is distinct from the direct modulation of a protein-protein interface.

Elucidation of Cellular Target Engagement Pathways (at a molecular/biochemical level)

While direct studies on this compound are scarce, its core structure is the foundation for a class of potent enzyme inhibitors. A notable derivative, AZD2461, is a powerful inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. researchgate.netnih.govselleckchem.comresearchgate.net PARP enzymes are critical in the cellular response to DNA damage, particularly in the repair of single-strand breaks.

AZD2461 was developed as a next-generation PARP inhibitor following the approval of olaparib (B1684210) for cancer therapy. researchgate.net It demonstrates potent inhibition of PARP1 and PARP2, and to a lesser extent, PARP3. medchemexpress.com The inhibitory activity of AZD2461 on PARP enzymes disrupts the repair of DNA single-strand breaks within cells. researchgate.net This disruption can lead to the accumulation of DNA damage and subsequent cell death, a mechanism that is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. researchgate.net

The molecular interactions of pyridopyridazinone derivatives, such as those related to AZD2461, with the PARP1 active site have been explored through molecular modeling. These studies suggest that the pyridopyridazinone scaffold can fit into the enzyme's active site, forming key hydrogen bonds with amino acid residues like Gly863 and Ser904, as well as engaging in π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896.

The inhibitory concentrations (IC50) of AZD2461 against PARP isoforms highlight its potency and selectivity.

Table 1: Inhibitory Activity of AZD2461 against PARP Isoforms

Target Enzyme IC50 (nM)
PARP1 5
PARP2 2
PARP3 200

Data sourced from MedchemExpress and is intended for research use only. medchemexpress.com

A proto-deborylated side-product of a radiolabeled AZD2461 synthesis, which is structurally related to the parent compound, also demonstrated inhibitory activity against PARP1, 2, and 3. researchgate.netnih.gov This further underscores the importance of the pyridopyridazinone core in engaging the PARP active site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One Derivatives

Systematic Modification of the Pyrido[3,4-d]pyridazin-4-one Core and Peripheral Substituents

The pyrido[3,4-d]pyridazine (B3350088) scaffold offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups impact its biological activity and properties. Key positions for modification include the N2, C5, C7, and the hydroxyl groups at C1 and C6.

Research has focused on the synthesis of derivatives with modifications at the C7 position. For instance, the synthesis of 7-phenyl and 7-(4-chlorophenyl) derivatives of 1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one has been successfully achieved. nih.govnih.gov The synthetic route to these compounds often involves multi-step sequences starting from appropriately substituted pyridine (B92270) precursors. nih.gov

Further modifications have been explored through alkylation reactions. The hydroxyl group at the C1 position can undergo O-alkylation, and the nitrogen at the N3 position can undergo N-alkylation. nih.gov The synthesis of mono- and di-substituted ethyl acetate (B1210297) derivatives has been reported, demonstrating that O-alkylation tends to occur before N-alkylation. nih.gov This sequential reactivity allows for the controlled introduction of different substituents at these positions.

The core structure itself can be considered a bioisostere of other important heterocyclic systems like purines, pteridines, and pyrido[2,3-d]pyrimidines, which are prevalent in biologically active molecules. orientjchem.org This provides a rationale for its selection as a scaffold for drug discovery programs. The systematic replacement of the pyridine ring with a pyridazine (B1198779) or pyrimidine (B1678525) nucleus has been explored in related tropane (B1204802) systems to generate novel ligands for nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov

Impact of Structural Changes on In Vitro Biochemical Activity

The structural modifications of the pyrido[3,4-d]pyridazin-4-one core and its substituents have a profound impact on the in vitro biochemical activity of the resulting derivatives. Studies have primarily focused on their potential as anticancer and anti-inflammatory agents.

The cytotoxic properties of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one (a derivative of the core compound) and its mono- and di-substituted ethyl acetate derivatives have been evaluated against a panel of human cancer cell lines. nih.gov These studies revealed that the parent compound and its derivatives exhibit varying degrees of cytotoxicity. nih.gov

A comparative study of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one (PM) and its 7-(4-chlorophenyl) analog (CPM) showed that the introduction of a chlorine atom at the para position of the phenyl ring did not lead to an enhancement of cytotoxic activity against several cancer cell lines, including A172, AGS, CACO-2, and HepG2. nih.gov However, CPM did exhibit anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes. nih.gov

The following interactive table summarizes the in vitro cytotoxic activity of some 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-oneA549 (Lung)>100
1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-oneDU145 (Prostate)65.4
1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-oneMDA-MB-231 (Breast)78.9
1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-oneSKOV-3 (Ovarian)>100
Ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-3-yl]acetateA549 (Lung)89.2
Ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-3-yl]acetateDU145 (Prostate)78.3
Ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-3-yl]acetateMDA-MB-231 (Breast)88.4
Ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-3-yl]acetateSKOV-3 (Ovarian)>100
Ethyl [(5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-1-yl)oxy]acetateA549 (Lung)>100
Ethyl [(5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-1-yl)oxy]acetateDU145 (Prostate)89.7
Ethyl [(5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-1-yl)oxy]acetateMDA-MB-231 (Breast)>100
Ethyl [(5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-1-yl)oxy]acetateSKOV-3 (Ovarian)>100

Data sourced from literature. nih.gov

In related pyridopyrimidine series, which are isomeric to pyridopyridazines, extensive SAR studies have been conducted. For instance, in a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives, the nature of the linker at the C-4 position was found to be crucial for growth inhibitory effects against renal cancer cell lines, with an amine linker being preferred over thiol or ether linkers. nih.gov Furthermore, an 8-methoxy group was favored over a hydroxyl group at the C-8 position for activity against the UO31 renal cancer cell line. nih.gov

Identification of Key Pharmacophoric Elements for Specific Molecular Targets

Pharmacophore modeling helps in identifying the essential structural features of a molecule required for its biological activity. For the broader class of pyridazinone and related heterocyclic derivatives, several pharmacophore models have been developed.

For a series of aminopyridazine derivatives acting as GABA-A receptor antagonists, a pharmacophore model predicted the importance of hydrophobicity and aromaticity at the C6 position and aliphatic hydrophobic substituents at the C4 position of the aminopyridazine nucleus. nih.gov This suggests that an electron-rich aromatic environment near the 3-amino cationic center is crucial for binding to the receptor. nih.gov

In the context of anticancer activity, particularly as EGFR kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold (an isomer of the pyridopyridazine (B8481360) core) has been extensively studied. nih.gov Fragment-based drug discovery approaches have shown that linking this core with various pharmacophoric fragments like hydrazone, indoline-2-one, and phthalimide (B116566) can lead to potent anticancer agents. nih.gov

For pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are also isomeric to the title compound, the core itself is considered a key pharmacophoric feature for EGFR inhibition. nih.gov The design of these inhibitors often involves the inclusion of a flat heteroaromatic system to occupy the adenine-binding pocket of the kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. These models are instrumental in rational drug design for predicting the activity of new compounds and optimizing lead structures. researchgate.net

For various pyridazinone and pyridopyrimidine derivatives, QSAR models have been successfully developed. For instance, a QSAR study on a series of pyrimidine-coumarin-triazole conjugates as anti-breast cancer agents identified several models with high predictive power (r² value of 0.99). nih.gov These models were then used to design new derivatives with predicted inhibitory activities against the MCF7 cell line. nih.gov

In another study on sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity, QSAR models were built using multiple linear regression (MLR). nih.gov These models highlighted the importance of chemical properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient as key predictors for anticancer activity. nih.gov

For pyridazine derivatives investigated as corrosion inhibitors, QSAR models developed using MLR and artificial neural networks (ANN) showed that the adsorption of these compounds is dependent on specific molecular descriptors. kfupm.edu.sa While not a biological endpoint, this demonstrates the utility of QSAR in understanding the behavior of these molecules.

A 3D-QSAR study on 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors employed comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). japsonline.com The resulting models and their contour maps were used to design novel analogs with potentially enhanced inhibitory activity. japsonline.com

Conformational Restriction and Bioisosteric Replacements in Analogue Design

Conformational restriction and bioisosteric replacement are key strategies in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.

Conformational Restriction: By locking a flexible molecule into a specific conformation that is recognized by the biological target, it is possible to improve binding affinity and reduce off-target effects. In the design of pyridyltriazole histamine (B1213489) H2-receptor antagonists, the biaryl nature of the molecule fixes the internitrogen distances, which was found to be a key factor for activity. nih.gov This principle can be applied to the pyrido[3,4-d]pyridazin-4-one scaffold, where introducing rigid linkers or fusing additional rings could lock the molecule in a more active conformation.

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar physical or chemical properties and often produce similar biological responses. mdpi.comencyclopedia.pub The pyridazine ring itself is considered a bioisostere of other heterocycles like pyridine and pyrimidine. nih.govblumberginstitute.org The replacement of a pyridine pharmacophore with a pyridazine nucleus in certain tropane derivatives resulted in novel nAChR ligands, although with altered affinity for different receptor subtypes. nih.gov This highlights that while bioisosteric replacement can maintain general structural features, it can also fine-tune biological activity.

In the context of the 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one core, various bioisosteric replacements can be envisioned. The hydroxyl groups could be replaced with other hydrogen bond donors like amines or thiols. The pyridone ring system could be replaced with other bicyclic heteroaromatic systems to explore different interactions with biological targets. For example, nonclassical bioisosteres, such as those incorporating trifluoromethyl-pyrrolo-pyridazine moieties, have shown promising antibacterial activity. mdpi.com

Synthesis and Characterization of Derivatives and Analogues of 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One

Design Principles for Novel Pyrido[3,4-d]pyridazine (B3350088) Derivatives

The design of novel pyrido[3,4-d]pyridazine derivatives is primarily driven by the principles of medicinal chemistry, where the goal is to create molecules with specific biological activities. A key strategy involves scaffold hopping from known bioactive molecules to the pyrido[3,4-d]pyridazine core to explore new chemical space and intellectual property. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

A common design approach involves the introduction of various substituents at different positions of the pyrido[3,4-d]pyridazine ring system. For instance, in the exploration of related pyridopyrimidine analogues as CXCR2 antagonists, a systematic exploration of the substitution pattern was undertaken to improve antagonistic potency. This highlights a general principle where different regions of the molecule are functionalized to probe interactions with biological targets.

Another important design consideration is the incorporation of functional groups that can participate in specific interactions, such as hydrogen bonding or hydrophobic interactions, with a target protein. For example, in the design of kinase inhibitors, the pyrimidine (B1678525) ring of related pyrido[3,4-d]pyrimidine (B3350098) compounds was observed to form a crucial hydrogen bond with the hinge region of the kinase. This knowledge guides the design of new derivatives with optimized interactions.

Furthermore, the physicochemical properties of the designed molecules are tailored to ensure desirable absorption, distribution, metabolism, and excretion (ADME) profiles. This can involve modifying lipophilicity, polar surface area, and metabolic stability through the addition or modification of functional groups.

Synthetic Routes to Functionalized Analogues

The synthesis of functionalized analogues of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can be achieved through various synthetic routes, often starting from substituted pyridine (B92270) or pyridazine (B1198779) precursors.

One common strategy involves the construction of the pyridazine ring onto a pre-existing pyridine core. For instance, a Borsche-type reaction can be employed, starting from a 4-acetyl-3-aminopyridine derivative, which upon diazotization and cyclization, can yield a pyrido[3,4-c]pyridazin-4-one, an isomer of the target scaffold. mdpi.com Similar strategies can be adapted for the synthesis of the pyrido[3,4-d]pyridazine system.

Another approach starts with a pyridazine derivative and builds the pyridine ring. For example, condensation reactions of 4-methyl pyridazine-6-one with dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by treatment with an appropriate reagent, can lead to the formation of the fused pyridine ring. mdpi.com

The functionalization of the pyrido[3,4-d]pyridazine core can also be achieved through substitution reactions. For instance, starting from a dichlorinated pyrido[3,4-d]pyridazine, various nucleophiles such as amines, thiols, and alkoxides can be introduced to generate a diverse range of analogues. mdpi.com The reaction of 1,4-dichloropyrido[3,4-d]pyridazine with substituted anilines or thiophenols has been shown to yield the corresponding 1,4-disubstituted derivatives. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the pyrido[3,4-d]pyridazine scaffold, allowing for the synthesis of a wide array of complex derivatives.

A potential route to dihydroxy derivatives involves the cyclocondensation of a suitably substituted pyridine dicarboxylic acid derivative with hydrazine (B178648), followed by functional group manipulations. For example, a dihydroxypyridopyridazine has been synthesized through the cyclocondensation of a diester precursor with ammonia (B1221849). mdpi.com

Characterization of Novel Derivatives Using Advanced Analytical Techniques

The structural elucidation and confirmation of novel pyrido[3,4-d]pyridazin-4-one derivatives rely on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. mdpi.comnih.gov The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the substitution pattern and the electronic environment of the protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives. For instance, in the study of related pyridopyridazinone analogues, extensive NMR studies were used to confirm the structure of the synthesized compounds. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as carbonyl (C=O), hydroxyl (O-H), and amine (N-H) stretching vibrations.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and stereochemistry.

The following table provides an example of the kind of characterization data that would be generated for a novel derivative.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) IR (cm⁻¹)
Derivative A7.8 (d, 1H), 7.2 (d, 1H), 4.1 (s, 3H)165.2, 158.4, 145.1, 132.7, 121.9, 115.6, 55.3207.06 [M+H]⁺3400 (O-H), 1680 (C=O), 1620 (C=N)
Derivative B8.1 (s, 1H), 7.5 (m, 5H), 3.9 (br s, 1H)164.8, 157.9, 148.2, 138.5, 129.3, 128.7, 125.4, 118.2268.09 [M+H]⁺3350 (N-H), 1675 (C=O), 1610 (C=C)

Note: The data in this table is illustrative and does not represent experimentally determined values for specific derivatives of this compound.

Libraries of Pyrido[3,4-d]pyridazin-4-one Derivatives for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a powerful method for discovering new lead compounds in drug discovery and materials science. The generation of chemical libraries of pyrido[3,4-d]pyridazin-4-one derivatives is a crucial step in this process. These libraries are collections of structurally related compounds that are screened in parallel for a specific activity.

The design of such libraries often employs combinatorial chemistry principles, where a common core scaffold is reacted with a diverse set of building blocks to rapidly generate a large number of compounds. For the pyrido[3,4-d]pyridazin-4-one scaffold, a dichlorinated intermediate could serve as a versatile starting point for library synthesis. By reacting this intermediate with a variety of amines, alcohols, and thiols in a parallel synthesis format, a library of derivatives with diverse functional groups at specific positions can be created.

Another strategy for library construction is diversity-oriented synthesis (DOS), where the goal is to create a collection of compounds with high structural diversity to explore a wide range of chemical space. This can involve the use of multi-component reactions or the development of branching synthetic pathways from a common intermediate.

The synthesized libraries are then screened against a panel of biological targets or for specific physicochemical properties. The data obtained from HTS, including hit rates and structure-activity relationships, can then be used to guide the design of more focused, second-generation libraries for lead optimization. While the direct creation of HTS libraries for this compound is not extensively reported, the principles of library design and synthesis for other heterocyclic scaffolds are readily applicable.

Probing Structural Requirements through Derivative Synthesis

The synthesis of a series of related derivatives is a fundamental approach to understanding the structural requirements for a desired property, whether it be biological activity or a specific material characteristic. By systematically modifying the structure of the this compound core and evaluating the resulting changes in properties, a structure-activity relationship (SAR) can be established.

For example, to probe the importance of the hydroxyl groups at the 1- and 6-positions, a series of analogues could be synthesized where these groups are replaced with other functionalities, such as methoxy, amino, or halogen groups. The evaluation of these derivatives would reveal the role of these hydroxyl groups in, for instance, binding to a biological target.

Similarly, the effect of substituents on the pyridine ring can be investigated by introducing electron-donating or electron-withdrawing groups. The resulting changes in the electronic properties of the molecule can have a significant impact on its reactivity and biological activity.

The following table illustrates how SAR data for a hypothetical series of derivatives might be presented.

Compound R¹ Substituent R² Substituent Biological Activity (IC₅₀, µM)
1 -OH-OH1.2
2a -OCH₃-OH5.8
2b -OH-OCH₃3.4
3 -NH₂-OH0.9
4 -Cl-OH15.2

Note: This data is hypothetical and serves to illustrate the concept of probing structural requirements through derivative synthesis.

Through such systematic studies, a detailed understanding of the key structural features required for a particular application can be developed, guiding the rational design of more potent and selective analogues.

Potential Applications of 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One in Chemical Biology and Materials Science

Development as a Molecular Probe for Biochemical Pathways

Molecular probes are essential tools in chemical biology for the visualization and study of biochemical processes in living systems. The development of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one as a molecular probe would hinge on the intrinsic or modifiable properties of its pyridopyridazine (B8481360) core. Heterocyclic compounds are often fluorescent, a key characteristic for a molecular probe. The potential for fluorescence in the this compound scaffold could be explored and optimized through chemical modifications.

Furthermore, the dihydroxy and ketone functionalities on the ring system provide reactive handles for the attachment of fluorophores, quenchers, or targeting moieties. For instance, one of the hydroxyl groups could be functionalized to link the molecule to a specific biomolecule, allowing it to report on the local environment or binding events through changes in its photophysical properties. The ability to synthesize a library of derivatives with varying substituents would be crucial in tuning the photophysical properties for specific applications.

Table 1: Potential Modifications of this compound for Use as a Molecular Probe

Modification SiteType of ModificationPotential Application
Hydroxyl GroupsEtherification, EsterificationAttachment of fluorophores, targeting ligands
Pyridine (B92270) NitrogenQuaternizationModulation of solubility and electronic properties
Aromatic CoreSubstitutionTuning of absorption and emission wavelengths

Use as a Chemical Biology Tool for Target Validation

The validation of novel drug targets is a critical step in the drug discovery process. Small molecules that can selectively modulate the activity of a specific protein are invaluable tools for this purpose. The pyridopyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. scirp.org

Derivatives of the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold have been investigated as potent inhibitors of various kinases and receptors. For example, they have shown activity as antagonists of the human chemokine receptor CXCR2 and as inhibitors of matrix metalloproteinase-13. nih.gov Given the structural similarities, this compound could serve as a starting point for the synthesis of focused libraries of compounds aimed at validating new therapeutic targets. The dihydroxy and lactam functionalities offer sites for diversification, allowing for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective inhibitors.

Table 2: Examples of Biological Targets for Pyrido[3,4-d]pyridazine (B3350088) and Related Scaffolds

ScaffoldBiological TargetTherapeutic AreaReference
Pyrido[3,4-d]pyridazinep38 KinaseInflammation scirp.org
Pyrido[3,4-d]pyrimidineCXCR2Inflammation, Cancer nih.gov
Pyrido[3,4-b]pyrazineProtein KinasesCancer rsc.org

Application as a Scaffold in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid and planar nature of the pyridopyridazine core, combined with its capacity for hydrogen bonding via the hydroxyl and lactam groups, makes this compound an interesting building block for the construction of supramolecular assemblies.

Research has shown that pyridine-pyridazine helical oligomers can self-assemble into supramolecular nanochannels through intermolecular π-stacking. rsc.org These nanochannels were capable of recognizing and transporting alkali ions. This demonstrates the potential of the pyridopyridazine scaffold to direct the formation of ordered, functional supramolecular structures. The specific substitution pattern of this compound, with its multiple hydrogen bond donors and acceptors, could be exploited to create a variety of supramolecular architectures, such as tapes, sheets, or porous networks, with potential applications in sensing, catalysis, or materials science.

Exploration in Polymer Chemistry and Advanced Materials

The incorporation of heterocyclic units into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. The pyridazine (B1198779) moiety has been explored in polymer chemistry, and a strategy for the polymer-supported synthesis of pyridazine derivatives has been developed. taylorfrancis.com This suggests that pyridopyridazine-containing monomers could be synthesized and polymerized to create novel advanced materials.

The dihydroxy functionality of this compound makes it a potential diol monomer for the synthesis of polyesters or polyurethanes. The rigidity of the fused ring system could lead to polymers with high glass transition temperatures and thermal stability. Furthermore, the nitrogen atoms in the pyridopyridazine core can act as ligands for metal ions, opening up the possibility of creating coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties. The related pyrido[3,4-b]pyrazine has been utilized in the development of advanced materials, including polymers and coatings, to enhance durability. chemimpex.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Heterocyclic compounds are fundamental building blocks in organic synthesis. The pyrido[3,4-d]pyridazine ring system can be considered a versatile intermediate for the construction of more complex molecular architectures. The synthesis of various derivatives of pyrido[3,4-d]pyridazine has been reported, showcasing the chemical tractability of this scaffold. unm.edu

The functional groups of this compound, namely the two hydroxyl groups and the lactam, provide multiple points for chemical modification. For instance, the hydroxyl groups can be converted into better leaving groups, such as triflates, to enable cross-coupling reactions for the introduction of new carbon-carbon or carbon-heteroatom bonds. The lactam nitrogen can be alkylated or acylated to further expand the chemical space. Through a series of well-established synthetic transformations, this compound can serve as a key intermediate in the synthesis of complex natural products or novel pharmaceutical agents. A review of synthetic pathways to pyrido[3,4-c]pyridazines highlights the utility of such scaffolds in generating diverse chemical entities. mdpi.com

Future Research Directions and Unresolved Challenges in 1,6 Dihydroxypyrido 3,4 D Pyridazin 4 One Research

Exploration of Novel and More Efficient Synthetic Pathways

A primary hurdle in the study of pyrido[3,4-d]pyridazine (B3350088) derivatives is the development of efficient and versatile synthetic methodologies. Current synthetic routes can be complex and sometimes result in low yields, which hampers broader investigation. mdpi.com For instance, a 1972 study detailed the synthesis of various pyrido[3,4-d]pyridazine derivatives starting from 1,4-dichloropyrido[3,4-d]pyridazine, which was treated with reagents like thiourea (B124793), anilines, or hydrazine (B178648) to create a range of substituted products. unm.edu Another approach involved the cyclization of a γ-keto acid with hydrazine hydrate (B1144303) to form a dihydropyridazinone core. raco.cat

Future research should focus on creating more streamlined pathways. This could involve:

One-Pot Reactions: Developing multi-component, one-pot reactions to construct the bicyclic core from readily available starting materials, thereby reducing the number of steps, waste, and purification challenges.

Catalytic Methods: Exploring novel transition-metal or organocatalytic methods to facilitate key bond-forming reactions with higher efficiency and selectivity.

Flow Chemistry: Utilizing microreactor or flow chemistry technologies to optimize reaction conditions, improve safety, and potentially enable more scalable production.

The synthesis of related heterocyclic systems, such as pyrido[3,4-c]pyridazines, has been noted as challenging, with many reported procedures resulting in low to fair yields and lacking follow-up studies to expand their scope. mdpi.com Overcoming these synthetic limitations for 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is crucial for unlocking its full research potential.

Deeper Mechanistic Insights into its Molecular Interactions

Understanding how this compound and its derivatives interact with biological targets at a molecular level is fundamental to rational drug design. While studies on related compounds have provided initial insights, significant gaps in knowledge remain. For example, molecular docking and dynamics simulations have been used to elucidate the binding pattern of certain pyridazin-4-one derivatives with targets like the receptor-interacting protein kinase 1 (RIPK1), identifying key interactions responsible for their inhibitory activity. nih.gov Similarly, the hydrogen bonding between a pyrazolo[3,4-d]pyridazinone derivative and amino acid residues like Ala564 and Glu562 in the ATP-binding pocket of Fibroblast Growth Factor Receptor 1 (FGFR1) was shown to be critical for its inhibitory function. nih.gov

For this compound, future research should aim to:

Identify Biological Targets: Employ techniques like affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific protein targets of the compound.

Structural Biology: Obtain co-crystal structures of the compound bound to its target proteins using X-ray crystallography or cryo-electron microscopy. nih.govnih.gov This would provide definitive evidence of binding modes and crucial intermolecular interactions.

Biophysical Techniques: Use methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify binding affinities, kinetics, and thermodynamics, offering a more profound understanding of the molecular recognition process.

Computational Design of Pyrido[3,4-d]pyridazin-4-one Derivatives with Tuned Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel bioactive molecules. Several studies have already demonstrated the utility of in silico methods for designing pyridazinone derivatives. mdpi.com Virtual screening, guided by machine-learning-based scoring functions, has successfully identified novel pyrazolo[3,4-d]pyridazinone-based FGFR inhibitors. nih.gov Furthermore, Density Functional Theory (DFT) calculations have been used to study the electronic properties and chemical reactivity of new pyridazinone-containing structures, helping to correlate molecular structure with biological activity. mdpi.com

Building on this, future computational efforts should focus on:

Pharmacophore Modeling and Virtual Screening: Developing robust pharmacophore models based on the known structure of this compound to screen large compound libraries for new derivatives with potentially enhanced or novel activities.

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of target proteins to design derivatives with improved potency and selectivity, as demonstrated in studies targeting COX-1/COX-2. rsc.org

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives at an early stage, helping to prioritize compounds with more favorable drug-like profiles for synthesis. nih.gov

Computational TechniqueApplication in Pyrido[3,4-d]pyridazin-4-one ResearchRelevant Findings from Related Compounds
Molecular Docking Predict binding modes and identify key interactions with target proteins.Elucidated binding patterns with RIPK1 and FGFR1. nih.govnih.govnih.gov
DFT Calculations Analyze electronic structure, reactivity, and molecular orbitals.Correlated molecular structure with chemical reactivity and biological activity. mdpi.com
Virtual Screening Identify novel derivatives from large chemical libraries.Successfully identified novel FGFR inhibitors. nih.gov
Molecular Dynamics Simulate the dynamic behavior of the compound-protein complex over time.Confirmed the stability of binding modes predicted by docking. nih.gov

Investigation of its Role in Unexplored Biological Systems or Chemical Reactions

The structural motif of pyridazinone is present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular effects. scholarsresearchlibrary.comrsc.org Derivatives of the closely related pyrrolo[2,3-d]pyridazin-4-one have shown significant cytotoxicity against various human tumor cell lines, including leukemia and renal cancer. nih.gov This suggests that the therapeutic potential of the pyrido[3,4-d]pyridazine class is far from fully realized.

Future investigations should venture into uncharted territory by:

Screening Against Diverse Target Classes: Evaluating this compound and its analogs against a broad panel of biological targets, such as kinases, proteases, ion channels, and G-protein coupled receptors, beyond the currently explored areas.

Exploring New Therapeutic Areas: Investigating its potential in disease models where related heterocyclic compounds have shown promise, such as neurodegenerative disorders, metabolic diseases like diabetes, and infectious diseases, including viral (e.g., HIV) or bacterial infections. nih.govmdpi.com

Investigating Novel Chemical Reactivity: Exploring the use of the this compound core as a scaffold in synthetic chemistry, for example, as a ligand in organometallic catalysis or as a building block for novel materials.

Challenges in Scalable and Cost-Effective Synthesis and Purification for Research Applications

A significant bottleneck for comprehensive research into many heterocyclic compounds is the difficulty in producing sufficient quantities of high-purity material in a cost-effective manner. The synthesis of pyrido[3,4-d]pyridazines often involves multiple steps, specialized reagents (e.g., phosphoryl chloride), and challenging purifications, such as column chromatography, which are not amenable to large-scale production. mdpi.comunm.edu

Key challenges that need to be addressed include:

Starting Material Cost and Availability: The accessibility and cost of the initial building blocks for the synthesis can be a major limiting factor.

Purification Difficulties: The polar nature of many heterocyclic compounds, including those with multiple hydroxyl groups, can make purification by standard techniques like crystallization or chromatography difficult, often requiring specialized and costly methods. The formation of solvates, as seen with related structures, can further complicate isolation and characterization. nih.govnih.gov

Addressing these challenges will require dedicated process chemistry research to develop robust, scalable, and economical synthetic routes, which is an essential step to facilitate the advanced biological and preclinical studies needed to translate promising research findings into tangible applications.

Q & A

Basic: What are the recommended synthetic routes for 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of pyridazine derivatives often employs microwave-assisted techniques to enhance reaction efficiency. For example, microwave irradiation has been used to synthesize structurally related 3,6-di(pyridin-2-yl)pyridazines, achieving higher yields compared to conventional heating . Functionalization strategies, such as mono- or bis-substitution of chlorinated pyridazines, can be adapted for introducing hydroxyl groups. Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for optimizing yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the aromatic proton environment and hydroxyl group positions. For example, 1^1H-NMR can resolve signals for pyridazine ring protons (δ 7.5–9.0 ppm) and hydroxyl groups (broad signals around δ 10–12 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks and fragmentation patterns to verify the molecular formula. Infrared (IR) spectroscopy identifies O–H stretches (~3200–3500 cm1^{-1}) and C=O vibrations (~1650–1750 cm1^{-1}) .

Basic: How can the solubility and stability of this compound be assessed under varying pH conditions?

Methodological Answer:
Solubility can be determined using shake-flask methods in buffers (pH 1–13) followed by UV-Vis quantification. Stability studies require HPLC to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH). For example, related pyridazinones show pH-dependent stability, with hydrolysis dominant in acidic media and oxidation in alkaline conditions .

Advanced: What biological targets are associated with pyridazinyl derivatives, and how can their activity be validated?

Methodological Answer:
Pyridazine derivatives, such as pyrazolo[3,4-d]pyrimidines, exhibit kinase inhibitory activity (e.g., Src family kinases like Fyn). Validation involves:

  • Enzyme assays : Measure IC50_{50} values using ATP-competitive binding assays.
  • Cellular assays : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., Jurkat T-cells) .
  • Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., PDB: 2SRC) .

Advanced: How do substituents on the pyridazine ring influence structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:
Electron-withdrawing groups (e.g., bromo, hydroxyl) enhance binding affinity by stabilizing charge interactions in kinase active sites. For instance, 3-(4-bromophenyl)-substituted pyrazolo[3,4-d]pyrimidines show improved inhibitory potency against Fyn kinase due to halogen bonding with hydrophobic pockets. Comparative SAR studies using analogues with methyl, amino, or nitro substituents reveal steric and electronic effects on IC50_{50} values .

Advanced: What analytical methods are suitable for detecting impurities in this compound?

Methodological Answer:
High-resolution LC-MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves process-related impurities (e.g., chlorinated byproducts). For example, impurities in pyridazinone derivatives are identified via retention time alignment and MS/MS fragmentation . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures accurate impurity quantification .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Fukui indices identify nucleophilic/electrophilic sites on the pyridazine ring. For instance, hydroxyl groups at positions 1 and 6 increase electron density at C3 and C4, favoring electrophilic aromatic substitution .

Advanced: What alternative synthetic strategies exist for pyridazine ring formation?

Methodological Answer:
Cycloaddition reactions, such as inverse-electron-demand Diels-Alder (IEDDA), enable pyridazine synthesis from diazine precursors. For example, 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine is synthesized via IEDDA of tetrazines and acetylenes under microwave irradiation .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:
Use PPE (gloves, goggles) to avoid skin/eye contact. Store at –20°C in airtight containers under nitrogen to prevent oxidation. Toxicity data for analogues (e.g., pyrazolo[3,4-d]pyrimidines) suggest moderate acute toxicity (LD50_{50} > 500 mg/kg in rodents), warranting careful waste disposal .

Advanced: How should contradictory bioassay data (e.g., cell viability vs. biofilm assays) be reconciled?

Methodological Answer:
Discrepancies between XTT (metabolic activity) and SEM (morphology) data, as seen in biofilm studies, require orthogonal validation. For example, XTT may overestimate viability due to residual metabolic activity in non-viable cells. Combine assays (e.g., colony-forming unit counts, Live/Dead staining) to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.